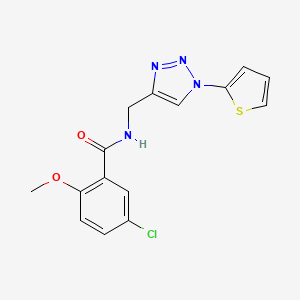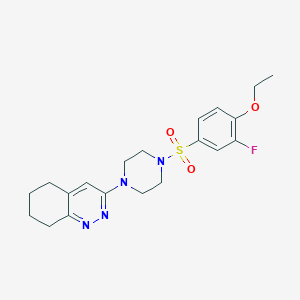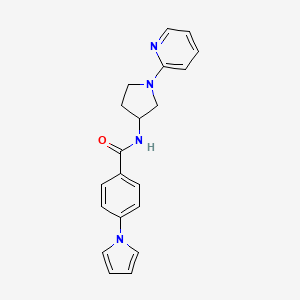![molecular formula C18H17N3O B2849288 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 577985-02-5](/img/structure/B2849288.png)
6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structural features of indoloquinoxalines, including their fused ring systems and electronic properties, make them valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with DNA, predominantly through a process known as intercalation .
Mode of Action
This compound exerts its action by intercalating into the DNA helix . This interaction disrupts vital processes for DNA replication , leading to changes in the normal functioning of the cell.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal replication process, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
This characteristic is crucial for bioavailability, as it influences the compound’s ability to be absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the disruption of DNA replication . This disruption can lead to cell death, which is why compounds like this compound are often studied for their potential antiviral and antitumor activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s thermal stability can be enhanced by the presence of bulkier polyaromatic hydrocarbon segments . Additionally, the compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours , suggesting that it maintains its efficacy and stability under various conditions.
Biochemical Analysis
Biochemical Properties
6-Isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exhibits a low reduction potential and high solubility, making it a promising candidate for various biochemical applications . It has been found to interact with DNA, showing good binding affinity as evident from the high thermal stability of the compound-DNA complex .
Cellular Effects
The cellular effects of this compound are predominantly related to its ability to interact with DNA . This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to intercalate with DNA . This intercalation can lead to changes in gene expression and potentially inhibit or activate certain enzymes
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability, with a high capacity retention over extended periods of time . This suggests that it could have long-term effects on cellular function in both in vitro and in vivo studies. More detailed studies are needed to understand its degradation process and any potential long-term effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts under microwave irradiation and aqueous conditions, respectively .
Industrial Production Methods: For industrial production, the synthesis of indoloquinoxalines can be scaled up using transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods offer high yields and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the indoloquinoxaline scaffold .
Scientific Research Applications
Chemistry: In chemistry, 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials for optoelectronic devices .
Biology: This compound has shown potential in biological applications, including as a fluorescent probe for imaging and as a ligand for studying protein interactions .
Medicine: In medicinal chemistry, indoloquinoxalines are investigated for their antiviral, antitumor, and antidiabetic activities. They are also explored as potential therapeutic agents for various diseases .
Industry: In the industry, this compound is used in the development of sensors and light-emitting materials.
Comparison with Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the methoxy and propan-2-yl substituents.
9-Fluoro-6-propan-2-ylindolo[3,2-b]quinoxaline: Similar structure with a fluorine substituent instead of a methoxy group.
6H-Indolo[2,3-b]quinoxaline: A parent compound without the methoxy and propan-2-yl groups.
Uniqueness: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct electronic and steric properties. These features enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
9-methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11(2)21-16-9-8-12(22-3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJHYWKZQSIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2849206.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)
![2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2849213.png)
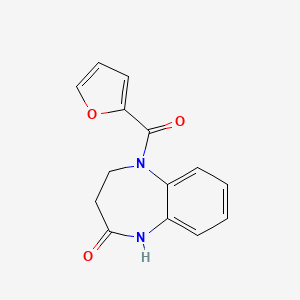
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide](/img/structure/B2849216.png)
![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)
![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
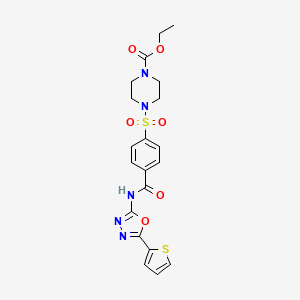
![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2849220.png)
